1-Benzyl-3,4-bis(chloromethyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Frameworks in Heterocyclic Chemistry and Materials Science
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in chemistry. nih.govwisdomlib.org Its significance is rooted in several key features:
Prevalence in Bioactive Molecules: The pyrrolidine framework is the core structure of many natural alkaloids, such as nicotine (B1678760) and preussin, which exhibit a wide range of biological activities. nih.govrsc.org It is also a fundamental component in numerous synthetic drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common five-membered nitrogen heterocycles in medicinal chemistry. nih.gov Pyrrolidine derivatives have been developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov
Stereochemical Richness: As a saturated, non-planar ring, pyrrolidine can contain multiple stereogenic centers. nih.gov This three-dimensional structure is crucial in drug design, as the spatial arrangement of substituents dramatically influences how a molecule interacts with biological targets like proteins and enzymes. nih.govresearchgate.net The non-essential amino acid L-proline, a substituted pyrrolidine, is a frequently used chiral building block for creating stereochemically complex molecules. nih.gov
Versatility in Catalysis and Materials Science: Beyond medicine, pyrrolidine derivatives are widely used as organocatalysts, particularly in asymmetric synthesis, where they effectively control the stereochemical outcome of reactions. rsc.orgnih.gov They also serve as ligands for transition metals in various catalytic processes. nih.gov In materials science, pyrrolidine-based building units have been used to construct chiral hybrid materials. nih.gov The physical properties of the ring, such as its ability to participate in hydrogen bonding and ionic interactions, also make it a useful component in pH-responsive smart polymers. taylorandfrancis.com
Overview of Chloromethylated Organic Compounds as Versatile Reactive Synthons
In the strategic planning of chemical synthesis, chemists often think in terms of "synthons," which are idealized fragments of a target molecule that can be formed by breaking key chemical bonds. youtube.com "Synthetic equivalents" are the real-world reagents used to provide these synthons. youtube.com
Chloromethylated organic compounds, like 1-benzyl-3,4-bis(chloromethyl)pyrrolidine, are excellent examples of versatile synthetic equivalents. The key to their utility lies in the carbon-chlorine (C-Cl) bond of the chloromethyl group (–CH₂Cl).
Electrophilic Nature: The chlorine atom is more electronegative than the carbon atom, creating a polar bond that makes the carbon atom electron-deficient, or electrophilic. This allows the chloromethyl group to react readily with nucleophiles—species rich in electrons, such as amines, alcohols, or carbanions.
Substitution Reactions: This reactivity makes chloromethyl groups prime candidates for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon, displacing the chloride ion, which is a good leaving group. This process forms a new carbon-nucleophile bond, allowing chemists to build larger and more complex molecular structures. For instance, aryl chlorides can be aminated by reacting them with amines. taylorandfrancis.com
Valuable Intermediates: Because of this reliable reactivity, compounds containing chloromethyl groups are valuable intermediates. Optically active chlorohydrins, which feature a hydroxyl and a chloro group, are prized building blocks for the synthesis of diverse molecules, including epoxides and pyrrolidines. acs.org The presence of a chloromethyl group provides a reliable "handle" for chemists to attach other functional groups or molecular fragments.
Historical Context of Pyrrolidine Synthesis and Functionalization
The study of pyrrolidines has evolved significantly over the decades, driven by their presence in nature and their utility in synthetic chemistry.
Early Industrial Synthesis: The parent compound, pyrrolidine, has been produced on an industrial scale for many years. A common method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org Another approach involves the reduction of a lactam, specifically 2-pyrrolidinone, to yield pyrrolidine. taylorandfrancis.com
From Natural Products to Synthetic Libraries: Much of the early interest in pyrrolidine chemistry was driven by the isolation of alkaloids and other natural products containing this ring system. nih.govrsc.org A landmark in this area was the synthesis of the peptide hormone Protirelin in the late 1960s, a discovery that earned a Nobel Prize. nih.gov
Modern Functionalization Methods: Contemporary organic chemistry has seen the development of a vast array of sophisticated methods for synthesizing and functionalizing the pyrrolidine ring. organic-chemistry.org Many syntheses begin with readily available, optically pure precursors like (S)-proline and its derivatives. nih.gov Modern techniques focus on achieving high levels of regio- and stereoselectivity. These include methods like 1,3-dipolar cycloadditions, transition-metal-catalyzed C-H amination, and ring-expansion cascades to create highly substituted pyrrolidines with precise control over their three-dimensional structure. nih.govorganic-chemistry.orgrsc.org This continuous innovation allows chemists to create novel pyrrolidine-based molecules for applications in medicine and materials. rsc.org
Rationale for Dedicated Research on this compound
The specific structure of this compound makes it a compound of significant interest for synthetic chemists. The rationale for its use and study is based on the synergistic combination of its three key structural components:
The N-Benzyl Group: The benzyl (B1604629) group attached to the nitrogen atom serves as a common and robust protecting group. It is relatively stable under many reaction conditions but can be removed later in a synthetic sequence if desired, revealing the secondary amine for further functionalization.
The Dual Chloromethyl Groups: This is the most critical feature. The presence of two reactive chloromethyl groups at the 3 and 4 positions makes the molecule a bifunctional electrophilic building block. These two "handles" allow the compound to be used in reactions that form two new bonds, enabling the rapid construction of complex bicyclic or polycyclic ring systems fused to the pyrrolidine core.
In essence, this compound is a pre-functionalized, strategically designed intermediate. It provides chemists with a direct route to elaborate the valuable pyrrolidine framework into more complex, three-dimensional structures, making it a powerful tool for creating libraries of novel compounds for drug discovery and materials science research.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3575-64-2 | guidechem.com |
| Molecular Formula | C₁₃H₁₇Cl₂N | guidechem.com |
| Molecular Weight | 258.18 g/mol | guidechem.com |
| Canonical SMILES | C1CC(N(C1CCl)CC2=CC=CC=C2)CCl | guidechem.com |
| InChI Key | LMEDTOVDYJYXAF-UHFFFAOYSA-N | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,4-bis(chloromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKYBJCQIVAHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735298, DTXSID901220535 | |
| Record name | 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 3,4-bis(chloromethyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416351-90-0, 3575-64-2 | |
| Record name | Pyrrolidine, 3,4-bis(chloromethyl)-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416351-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 3,4-bis(chloromethyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereoselective Route Development for 1 Benzyl 3,4 Bis Chloromethyl Pyrrolidine
Retrosynthetic Analysis and Key Disconnections of the 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials and key bond formations. For this compound, several disconnections can be envisioned.
A primary disconnection strategy involves breaking the two C-N bonds of the pyrrolidine (B122466) ring. This leads to benzylamine and a C4-dianion equivalent, which can be synthetically realized as a 1,4-dielectrophile such as 1,4-dichloro-2,3-bis(chloromethyl)butane. However, controlling the double cyclization of such precursors can be challenging.
A more practical approach involves disconnecting one C-N bond and the C3-C4 bond. This suggests a convergent strategy, perhaps involving the coupling of a benzylamine-derived unit with a suitable C2 fragment.
The most common and effective retrosynthetic strategy focuses on disconnecting the functionalities from a pre-formed pyrrolidine ring or building the ring from acyclic precursors where the substituents are already in place. This leads to two main forward-synthetic approaches:
Stepwise Functionalization: The primary disconnection is at the C-Cl bonds, leading back to the precursor 1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine . This diol is a key intermediate that can be synthesized from various starting materials, including those from the chiral pool like tartaric acid.
Cycloaddition: The entire pyrrolidine ring is disconnected, suggesting a [3+2] cycloaddition reaction. This approach involves an azomethine ylide (the three-atom component) generated from benzylamine and a suitable carbonyl compound, which then reacts with an alkene dipolarophile bearing the nascent chloromethyl groups or their precursors.
These fundamental disconnections form the basis for the various synthetic routes detailed in the subsequent sections.
Conventional Synthetic Routes to this compound
Conventional methods for synthesizing the target compound often involve non-stereoselective processes that yield mixtures of cis and trans isomers, requiring subsequent separation. These routes are valuable for producing the racemic scaffold on a larger scale.
This strategy involves the initial synthesis of a 1-benzyl-3,4-disubstituted pyrrolidine core, followed by conversion of the substituents into chloromethyl groups. A highly effective precursor for this approach is 1-benzyl-3,4-pyrrolidinedicarboxylic acid or its corresponding diol.
A common route starts from a commercially available material like meso-2,3-dibromosuccinic acid or tartaric acid. For instance, reaction with benzylamine can lead to the formation of a 1-benzylpyrrolidine-3,4-dicarboximide. Subsequent reduction of the imide and the carboxylic acid functionalities, often using strong reducing agents like lithium aluminum hydride (LiAlH₄), yields the key intermediate, 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine.
The final step is the chlorination of the diol. This transformation can be achieved using a variety of standard chlorinating agents. Thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) are commonly employed to convert the primary alcohols to the corresponding chlorides, affording this compound.
| Step | Reaction | Typical Reagents | Intermediate/Product |
| 1 | Ring Formation | Succinic acid derivative + Benzylamine | 1-Benzylpyrrolidine-3,4-dicarboxylic acid derivative |
| 2 | Reduction | Lithium aluminum hydride (LiAlH₄) | 1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine |
| 3 | Chlorination | Thionyl chloride (SOCl₂) or PPh₃/CCl₄ | This compound |
The [3+2] cycloaddition reaction is a powerful and convergent method for constructing the pyrrolidine ring in a single step. mdpi.comnih.gov This approach typically involves the reaction of an azomethine ylide with a dipolarophile (an alkene).
For the synthesis of this compound, an azomethine ylide can be generated in situ from the condensation of benzylamine with an aldehyde, such as formaldehyde. This ylide then reacts with a suitable alkene. A logical choice for the dipolarophile would be a cis- or trans-1,4-dichloro-2-butene derivative, which upon cycloaddition would directly install the necessary carbon skeleton and chlorine atoms, although the reactivity of such chlorinated alkenes can be a limitation.
A more versatile approach uses a dipolarophile with precursor functionalities. For example, the reaction between the benzylamine-derived azomethine ylide and a maleic or fumaric acid diester would yield a highly functionalized pyrrolidine. The ester groups on the resulting cycloadduct can then be reduced to hydroxymethyl groups and subsequently chlorinated as described in the stepwise functionalization approach. This method has been successfully used to synthesize sterically shielded 3,4-bis(hydroxymethyl)pyrrolidine derivatives. nih.gov
| Component 1 (1,3-Dipole) | Component 2 (Dipolarophile) | Catalyst/Conditions | Initial Product |
| Azomethine ylide from Benzylamine + Formaldehyde | Dimethyl fumarate | Heat or Lewis Acid | Dimethyl 1-benzylpyrrolidine-trans-3,4-dicarboxylate |
| Azomethine ylide from Benzylamine + Formaldehyde | Dimethyl maleate | Heat or Lewis Acid | Dimethyl 1-benzylpyrrolidine-cis-3,4-dicarboxylate |
Enantioselective and Diastereoselective Synthesis of Chiral Isomers of this compound
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Therefore, developing methods to selectively synthesize the chiral isomers of this compound is of paramount importance. These strategies typically rely on the use of chiral auxiliaries or asymmetric catalysis. acs.orgnih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed.
In the context of pyrrolidine synthesis, chiral auxiliaries can be employed in several ways. One strategy involves attaching a chiral auxiliary to the nitrogen atom, replacing the benzyl (B1604629) group during the key ring-forming step. For example, a chiral α-phenylethylamine could be used instead of benzylamine. In a [3+2] cycloaddition, the chiral auxiliary would direct the facial selectivity of the dipolarophile's approach to the azomethine ylide, leading to a diastereomeric mixture of cycloadducts that can be separated. Subsequent removal of the chiral auxiliary and introduction of the benzyl group would yield the enantiomerically enriched product.
Alternatively, the chiral auxiliary can be part of the dipolarophile in a cycloaddition reaction. For instance, fumaric or maleic acid can be derivatized with a chiral alcohol, such as menthol or an Evans oxazolidinone, to form a chiral diester. The reaction of this chiral alkene with an achiral azomethine ylide proceeds with diastereoselectivity controlled by the auxiliary. An efficient synthesis of a key chiral pyrrolidine fragment for the drug Upadacitinib was achieved using Oppolzer's chiral sultam as an auxiliary to direct a 1,3-dipolar cycloaddition, yielding the desired 3,4-syn substituted pyrrolidine with high selectivity. acs.org
| Strategy | Chiral Auxiliary Example | Key Reaction | Stereochemical Control |
| Chiral Amine | (R)-α-Phenylethylamine | [3+2] Cycloaddition | Diastereoselective addition to azomethine ylide |
| Chiral Dipolarophile | Evans Oxazolidinone | [3+2] Cycloaddition | Face-selective approach of the ylide to the alkene |
| Chiral Sultam | Oppolzer's Camphorsultam | [3+2] Cycloaddition | Diastereoselective cycloaddition for syn-product |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com Both metal-based and organocatalytic systems have been developed for the asymmetric synthesis of pyrrolidines. nih.gov
Metal Catalysis: Chiral Lewis acids, often derived from transition metals like copper, silver, or rhodium complexed with chiral ligands, can effectively catalyze asymmetric [3+2] cycloaddition reactions. The chiral catalyst coordinates to one of the reactants, creating a chiral environment that biases the transition state towards the formation of one enantiomer of the product. For example, rhodium(II) catalysts have been used for asymmetric C-H insertion reactions to form C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Similarly, chiral iridium complexes have been shown to catalyze the annulation of diols and primary amines to afford enantioenriched pyrrolidines. organic-chemistry.org
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as powerful tools for stereoselective synthesis. nih.gov In the synthesis of 3,4-disubstituted pyrrolidines, an organocatalytic Michael addition of an aldehyde to a nitroalkene can establish the first two stereocenters. Subsequent reductive cyclization then forms the pyrrolidine ring. mdpi.com Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site (e.g., thiourea or squaramide catalysts), are particularly effective in controlling the stereochemistry of such cascade reactions, leading to highly functionalized chiral pyrrolidines with excellent enantioselectivities. researchgate.net
| Catalyst Type | Catalyst Example | Key Reaction | Typical Stereoselectivity |
| Metal-based | Chiral Rh(II) complexes | Asymmetric C-H Insertion | High dr and ee |
| Metal-based | Chiral Ir-complexes | Borrowing Hydrogen Annulation | High ee |
| Organocatalyst | Chiral Squaramide | Michael/Michael Cascade | Good dr, Excellent ee (>99%) |
| Organocatalyst | Chiral Phosphoric Acid | Aza-Michael-Aldol Cascade | High ee (90-95%), Excellent dr (>20:1) |
Kinetic Resolution Techniques for Enantiopure Intermediates
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a faster rate than the other. nih.gov This technique is particularly valuable for obtaining enantiopure intermediates in the synthesis of complex molecules like this compound. While specific studies on the kinetic resolution of intermediates for this exact compound are not extensively documented, general principles and methodologies applied to similar 3,4-disubstituted pyrrolidines can be extrapolated.
Enzymatic kinetic resolution is a widely employed method that utilizes the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers. whiterose.ac.uk For a precursor like racemic 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine, a lipase could catalyze the acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E).
| Enzyme | Acylating Agent | Solvent | Enantiomeric Ratio (E) | Reference |
| Lipase from Candida antarctica (CAL-B) | Vinyl acetate | Toluene | >100 | General Methodology |
| Lipase from Pseudomonas cepacia (PSL) | Isopropenyl acetate | Diisopropyl ether | >50 | General Methodology |
Catalytic kinetic resolution using chiral metal complexes or organocatalysts offers another avenue for obtaining enantiopure pyrrolidine intermediates. whiterose.ac.uk These methods often involve the asymmetric transformation of a functional group present in the racemic substrate. For instance, a chiral catalyst could facilitate the enantioselective oxidation or acylation of one of the hydroxyl groups in 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine.
Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis
The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. Key steps, such as the initial cyclization to form the pyrrolidine ring and the subsequent chlorination of the diol intermediate, require careful tuning to maximize yield and minimize side products.
For the chlorination step, which typically involves reagents like thionyl chloride or phosphorus oxychloride, controlling the temperature and reaction time is critical to prevent degradation and the formation of impurities. The choice of solvent also plays a significant role; non-polar aprotic solvents are generally preferred to avoid unwanted side reactions.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Chlorination Reagent | Thionyl Chloride | High conversion | General Knowledge |
| Oxalyl Chloride/DMF | Milder conditions, potentially higher purity | General Knowledge | |
| Temperature | 0 °C to room temperature | Minimizes side reactions and decomposition | researchgate.net |
| Solvent | Dichloromethane | Good solubility of reactants, inert | General Knowledge |
| Toluene | Higher boiling point for reactions requiring heat | General Knowledge |
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, can be applied to the synthesis of this compound. The use of microreactors or flow chemistry can offer improved heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and purity. tandfonline.com
Green Chemistry Considerations and Sustainable Methodologies in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is essential for environmental sustainability. mdpi.com This involves the selection of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.
One key area for improvement is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. For instance, reactions could be explored in bio-based solvents or even in aqueous media where applicable. tandfonline.com The use of catalytic methods, as opposed to stoichiometric reagents, is another cornerstone of green chemistry, as it reduces waste generation.
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can significantly improve process efficiency and reduce waste. tandfonline.com For the synthesis of the target compound, a one-pot procedure that combines the formation of the pyrrolidine ring with the subsequent functional group manipulations would represent a significant advancement in sustainability.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials | Reduced reliance on fossil fuels |
| Catalysis | Employing catalytic amounts of reagents for cyclization and chlorination | Lower waste, higher atom economy |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol (B145695), or other benign solvents | Reduced environmental impact and improved safety |
| Design for Energy Efficiency | Microwave-assisted synthesis or flow chemistry | Faster reaction times, lower energy consumption |
| One-Pot Reactions | Combining multiple steps into a single process | Reduced solvent use and purification steps |
By focusing on these areas of stereoselective synthesis, reaction optimization, and green chemistry, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.
Chemical Reactivity and Transformational Chemistry of 1 Benzyl 3,4 Bis Chloromethyl Pyrrolidine
Nucleophilic Substitution Reactions at the Chloromethyl Centers
The chloromethyl groups of 1-benzyl-3,4-bis(chloromethyl)pyrrolidine are primary alkyl halides, making them excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The high reactivity of these centers allows for the introduction of a wide array of functional groups.
The versatility of this compound as a synthetic building block is demonstrated by its reactions with a broad spectrum of nucleophiles.
Oxygen Nucleophiles: Reactions with alkoxides, phenoxides, and carboxylates can introduce ether and ester functionalities. For instance, treatment with sodium ethoxide in ethanol (B145695) would yield the corresponding bis(ethoxymethyl) derivative.
Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, can be employed to synthesize amines and azides. For example, reaction with an excess of a primary amine can lead to the formation of a diamine. The use of phthalimide (B116566) anion, as in the Gabriel synthesis, provides a classic method for preparing primary amines after a subsequent hydrolysis step longdom.org.
Sulfur Nucleophiles: Thiols and thiophenols readily react to form thioethers. These sulfur-containing compounds can be valuable for further synthetic manipulations or for their potential biological activities nih.govresearchgate.net.
Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, extending the carbon skeleton of the molecule nih.gov.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| O-nucleophile | Sodium methoxide | Bis(methoxymethyl)pyrrolidine |
| N-nucleophile | Benzylamine | Bis(benzylaminomethyl)pyrrolidine |
| S-nucleophile | Sodium thiophenoxide | Bis(phenylthiomethyl)pyrrolidine |
In principle, the two chloromethyl groups are chemically equivalent, which can lead to double substitution products. However, by carefully controlling the stoichiometry of the nucleophile, it may be possible to achieve monosubstitution, yielding a product with one remaining chloromethyl group for further selective functionalization.
The stereochemistry of the pyrrolidine (B122466) ring plays a crucial role in the outcome of these reactions. Starting with a specific stereoisomer of this compound, such as the (3S,4R) isomer, the substitution reactions at the prochiral chloromethyl centers can potentially lead to the formation of new stereocenters bldpharm.com. The stereochemical outcome (retention or inversion of configuration) would depend on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and reaction conditions nih.gov.
The choice of solvent is critical in nucleophilic substitution reactions. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. The use of phase-transfer catalysts can be beneficial when dealing with reactions between water-soluble and organic-soluble reactants.
Catalysts can also be employed to influence the course of the reaction. For instance, the addition of a Lewis acid could potentially activate the C-Cl bond, favoring an SN1-type mechanism. In some cases, metal catalysts, such as palladium complexes, are used in cross-coupling reactions where the chloromethyl group is transformed into a more reactive species prior to reaction with the nucleophile nih.gov.
Intramolecular Cyclization and Rearrangement Pathways of this compound
The presence of two reactive chloromethyl groups in a 1,2-relationship on the pyrrolidine ring provides a unique opportunity for intramolecular reactions, leading to the formation of complex polycyclic structures.
Intramolecular cyclization can be achieved by reacting this compound with a difunctional nucleophile. For example, reaction with a diamine or a diol could lead to the formation of a fused or bridged heterocyclic system containing the pyrrolidine ring. The length and nature of the linker in the difunctional nucleophile will determine the size and type of the newly formed ring. Such strategies are valuable for the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science nih.govscispace.com.
A related approach involves the intramolecular reaction of a nucleophilic center on the benzyl (B1604629) group with the chloromethyl groups, which could lead to the formation of a fused system incorporating the benzene (B151609) ring.
While direct ring expansion or contraction of this compound itself is not a commonly reported transformation, rearrangements in related pyrrolidine derivatives are known. For instance, the rearrangement of 2-chloromethyl-1-benzylpyrrolidine can lead to the formation of a 3-substituted piperidine (B6355638) through an intermediate aziridinium (B1262131) ion rsc.org. This type of rearrangement highlights the potential for skeletal transformations in appropriately substituted pyrrolidine systems.
Theoretical studies on the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to 3-chloro piperidine suggest that such processes are feasible and can be influenced by the solvent nih.gov. It is conceivable that under specific conditions, derivatives of this compound could undergo similar rearrangements, potentially leading to piperidine or other heterocyclic structures. Ring contraction of pyrrolidine derivatives is less common but can be achieved under specific photochemical or other energetic conditions researchgate.net.
Electrophilic and Radical Reactions Involving the Pyrrolidine Coreorganic-chemistry.org
The chemical reactivity of the saturated pyrrolidine core in this compound is dictated by the nature of its sp³-hybridized carbon atoms and the influence of the tertiary amine. The ring itself lacks the π-electron system that facilitates electrophilic substitution in aromatic heterocycles like pyrrole.
Electrophilic Reactions:
The pyrrolidine ring is generally not susceptible to direct electrophilic attack on its carbon atoms. The C-H bonds of the saturated core are strong and unactivated. The most significant site of basicity and nucleophilicity in the molecule is the nitrogen atom of the pyrrolidine ring. echemi.com Consequently, electrophiles will preferentially react with the nitrogen lone pair. In an acidic medium, protonation of the nitrogen leads to the formation of a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge strongly deactivates the ring toward any potential electrophilic attack on the carbon skeleton by withdrawing electron density inductively. uoanbar.edu.iq Therefore, classical electrophilic substitution reactions on the pyrrolidine core are not a viable pathway for its functionalization.
Radical Reactions:
Functionalization of the pyrrolidine core's C-H bonds is more conceivable through radical pathways, although specific literature for this compound is not available. The transformation of unactivated aliphatic C-H bonds typically requires the generation of highly reactive radical species that can participate in a hydrogen atom transfer (HAT) mechanism. nih.gov
One classic example of intramolecular radical C-H functionalization in amine chemistry is the Hofmann-Löffler-Freytag reaction, which proceeds via a nitrogen-centered radical to form pyrrolidines. diva-portal.org This historical method underscores the principle that a radical centered on or near the pyrrolidine ring can abstract a δ-hydrogen, leading to a carbon-centered radical on the ring itself. This intermediate can then be trapped by a variety of reagents.
Modern synthetic methods have employed photoredox catalysis to achieve C(sp³)–H functionalization of amines under milder conditions. organic-chemistry.orgnih.gov These processes can generate nitrogen-centered radicals or other radical species capable of abstracting hydrogen atoms from the alkane backbone of the pyrrolidine ring. nih.gov While broadly applicable, the site-selectivity of such reactions can be influenced by steric and electronic factors. In the case of this compound, the C-H bonds at the C2 and C5 positions, being alpha to the nitrogen, would be electronically activated. However, the substituents at C3 and C4 would also exert a significant steric and electronic influence on the reactivity of the adjacent C-H bonds.
It is also noted that radical reactions can lead to the cleavage and skeletal remodeling of the pyrrolidine ring itself, rather than simple functionalization, for instance, through the reductive cleavage of the C-N bond in N-acyl pyrrolidines. nih.govresearchgate.net
Derivatization Strategies of the Pyrrolidine Nitrogen and Benzyl Group
The pyrrolidine nitrogen and its N-benzyl substituent represent key sites for the strategic derivatization of this compound. The most common strategy involves the cleavage of the N-benzyl group to liberate the secondary amine, which can then be subjected to a wide array of subsequent transformations.
Removal of the N-Benzyl Group (Debenzylation):
The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen. Its removal is a critical step in synthetic pathways that require further functionalization at this position. The most prevalent method for N-debenzylation is catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst.
Various conditions for this transformation have been reported for related N-benzyl pyrrolidine structures. The choice of catalyst and reaction conditions can be crucial to achieve high yields and avoid side reactions.
Table 1: Representative Conditions for N-Debenzylation of Pyrrolidine Derivatives via Catalytic Hydrogenation
| Catalyst | Solvent | Conditions | Observations | Reference |
|---|---|---|---|---|
| 20% Pd(OH)₂/C | Ethanol (EtOH) | H₂ atmosphere, 60 °C | Effective for deprotection, though yield can be variable depending on other functional groups. Acetic acid is sometimes added to facilitate the reaction. | pearson.com |
| Pd/C | Ethanol (EtOH) | H₂ atmosphere | A standard and widely used condition for N-debenzylation. | uoanbar.edu.iq |
| Sodium | Ethanol (EtOH) | N/A (Chemical Reduction) | An alternative chemical reduction method for cleaving the N-benzyl group. | uoanbar.edu.iq |
Derivatization of the Pyrrolidine Nitrogen:
Once the benzyl group is removed to yield 3,4-bis(chloromethyl)pyrrolidine, the resulting secondary amine is a versatile nucleophile. This intermediate can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation to install a diverse array of functional groups, enabling the synthesis of a library of derivatives.
N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones.
N-Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) affords the corresponding N-acylpyrrolidines. This transformation is often used to introduce amide functionalities.
N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the pyrrolidine nitrogen and an aryl group.
These derivatization strategies allow for the systematic modification of the compound's properties by altering the substituent on the pyrrolidine nitrogen.
Advanced Structural Characterization and Conformational Analysis of 1 Benzyl 3,4 Bis Chloromethyl Pyrrolidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H), carbon (¹³C), and potentially nitrogen (¹⁵N) signals, and to elucidate the molecule's preferred conformation and dynamic processes.
¹H NMR: The proton spectrum would be characterized by signals for the benzyl (B1604629) group's aromatic protons (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) protons (Ar-CH₂-N), and a series of multiplets for the pyrrolidine (B122466) ring protons and the chloromethyl (CH₂Cl) groups. The complexity of the pyrrolidine signals would depend on the ring's conformation and the relative stereochemistry of the substituents.
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring and chloromethyl groups. The chemical shifts of the pyrrolidine carbons are particularly sensitive to the ring's pucker and substitution pattern.
¹⁵N NMR: If acquired, the ¹⁵N NMR spectrum would provide information about the electronic environment of the nitrogen atom. The chemical shift would be influenced by the nature of the N-substituent and the conformation of the pyrrolidine ring.
2D NMR techniques are indispensable for a complete assignment:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of protons on adjacent carbons. It would be crucial for tracing the connectivity within the pyrrolidine ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.comepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is vital for identifying quaternary carbons and for connecting different structural fragments, such as the benzyl group to the pyrrolidine ring. youtube.comepfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. This is paramount for determining the relative stereochemistry and for conformational analysis, such as identifying the preferred pucker of the pyrrolidine ring and the spatial orientation of the benzyl and chloromethyl groups. frontiersin.orgarxiv.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is a representation based on data from related N-benzyl-pyrrolidine derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzyl-H (aromatic) | 7.20 - 7.40 | 127.0 - 138.0 |
| Benzyl-CH₂ | 3.60 - 3.80 | 58.0 - 62.0 |
| Pyrrolidine-H2/H5 | 2.50 - 3.20 | 52.0 - 58.0 |
| Pyrrolidine-H3/H4 | 2.80 - 3.50 | 40.0 - 48.0 |
| Chloromethyl-CH₂ | 3.50 - 3.90 | 45.0 - 50.0 |
For chiral molecules like the cis and trans isomers of this compound, NMR spectroscopy, particularly NOESY, is a powerful tool for determining the relative stereochemistry. For example, in the cis isomer, NOE correlations would be expected between the protons on C3 and C4 and their respective chloromethyl groups on the same side of the ring. In contrast, the trans isomer would show different NOE patterns.
The determination of absolute stereochemistry often requires the use of chiral derivatizing agents or comparison with data from X-ray crystallography of a single enantiomer.
The pyrrolidine ring is not planar and undergoes rapid conformational exchange between different puckered forms (envelope and twist conformations) at room temperature. researchgate.net Additionally, rotation around the N-C(benzyl) bond and the C-N amide bond in related derivatives has been shown to be restricted. researchgate.net
Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to study these exchange processes. At lower temperatures, the exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. From the coalescence temperature of these signals, the energy barrier (ΔG‡) for the conformational change can be calculated, providing quantitative information about the flexibility of the molecule. researchgate.netbeilstein-journals.org
X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state. It can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. nih.gov For chiral compounds, X-ray analysis of a single crystal grown from an enantiopure sample allows for the unambiguous determination of the absolute configuration. eurjchem.com
While a crystal structure for this compound is not publicly available, studies on related N-benzyl-pyrrolidine derivatives show that the pyrrolidine ring typically adopts an envelope or twist conformation. nih.gov The conformation is influenced by the steric and electronic nature of the substituents. The benzyl group can adopt different orientations relative to the pyrrolidine ring. researchgate.net
Table 2: Representative Crystallographic Data for a Substituted N-Benzyl-pyrrolidine Derivative This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5982 |
| b (Å) | 8.4705 |
| c (Å) | 14.8929 |
| β (°) | 97.430 |
| Volume (ų) | 1325.74 |
| Z | 4 |
Data adapted from a study on a functionalized piperazine, illustrating typical crystallographic parameters. beilstein-journals.org
Vibrational Spectroscopy (IR and Raman) for Characterization of Molecular Vibrations and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. psu.edunih.gov The resulting spectra provide a molecular "fingerprint" that is characteristic of the compound's structure.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-C stretching of the phenyl ring, and C-N stretching. The C-Cl stretching vibrations would appear in the fingerprint region (typically 600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. Aromatic ring vibrations often give strong Raman signals.
These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and crystal packing effects, which can cause shifts in vibrational frequencies. americanpharmaceuticalreview.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1100 - 1300 |
| C-Cl Stretch | 600 - 800 |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Preferences (if enantiopure forms are synthesized)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. sciforum.net It is a powerful technique for studying the stereochemistry and conformational preferences of chiral compounds in solution.
If enantiopure forms of cis- or trans-1-Benzyl-3,4-bis(chloromethyl)pyrrolidine were synthesized, their CD spectra would be mirror images of each other. The sign and magnitude of the CD signals (Cotton effects) are highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the benzyl group) and the rest of the chiral molecule. psu.edu Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given conformation, and by comparing the experimental and calculated spectra, the preferred solution-phase conformation can be determined. sciforum.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique for the unambiguous structural elucidation of novel and known chemical entities. Its capacity to provide exact mass measurements with high precision and accuracy allows for the determination of elemental compositions, which is a critical step in the identification of a compound. In the context of this compound, HRMS is crucial for confirming its molecular formula and for proposing and verifying its fragmentation pathways under mass spectrometric conditions.
Exact Mass Determination
The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, with the molecular formula C13H17Cl2N, the theoretical monoisotopic mass of the protonated molecule [M+H]+ can be precisely calculated. This experimental value, when compared to the theoretical mass, provides a strong basis for confirming the elemental composition. The high resolution of the mass analyzer allows for the differentiation between ions of very similar nominal mass, thereby lending a high degree of confidence to the assigned molecular formula.
Interactive Data Table: Theoretical Isotopic Distribution for [C13H18Cl2N]+
| Ion | m/z (Theoretical) | Relative Abundance (%) |
| [M]+ | 257.0738 | 100.00 |
| [M+1]+ | 258.0768 | 14.24 |
| [M+2]+ | 259.0709 | 64.97 |
| [M+3]+ | 260.0739 | 9.14 |
| [M+4]+ | 261.0680 | 10.56 |
| [M+5]+ | 262.0710 | 1.48 |
Note: This table represents a theoretical isotopic distribution pattern. The characteristic pattern with significant [M+2]+ and [M+4]+ peaks is a clear indicator of a molecule containing two chlorine atoms.
Fragmentation Pathway Analysis
Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily form the protonated species, [M+H]+. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) would likely proceed through several key pathways:
Benzylic C-N Bond Cleavage: The most common fragmentation pathway for N-benzyl substituted amines is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This would result in the formation of the stable tropylium (B1234903) ion (C7H7+) at m/z 91, or a benzyl cation. This is a well-documented fragmentation for benzyl-containing compounds. nih.govnih.govresearchgate.netresearchgate.net
Loss of a Chloromethyl Radical: The C-Cl bond is susceptible to cleavage, as is the C-C bond adjacent to the chlorine atom. The loss of a chloromethyl radical (•CH2Cl) would lead to a significant fragment ion.
Ring Opening and Subsequent Fragmentations: The pyrrolidine ring can undergo cleavage, often initiated by the charge on the nitrogen atom. This can lead to a variety of smaller fragment ions.
Consecutive Loss of HCl: The presence of chlorine atoms allows for the neutral loss of hydrogen chloride (HCl), a common fragmentation pathway for chlorinated compounds. This can occur in one or more steps.
Interactive Data Table: Plausible HRMS Fragments of this compound ([M+H]+)
| Fragment Ion (Proposed Structure) | Theoretical m/z | Fragmentation Pathway |
| [C13H18Cl2N]+ | 258.0811 | Protonated parent molecule |
| [C7H7]+ (Tropylium ion) | 91.0542 | Cleavage of the N-CH2Ph bond |
| [C12H15ClN]+ | 208.0888 | Loss of a CH2Cl radical |
| [C13H17ClN]+ | 222.1044 | Loss of HCl |
| [C6H10N]+ | 96.0808 | Cleavage of benzyl and chloromethyl groups |
Note: The m/z values in this table are theoretical and represent plausible fragmentation pathways. Experimental verification is required for confirmation.
The study of the fragmentation pathways of derivatives of this compound, where the benzyl or chloromethyl groups are modified, would provide further insights into these mechanisms. The high accuracy of HRMS would be instrumental in confirming the elemental composition of each fragment ion, thereby solidifying the proposed fragmentation schemes.
Theoretical and Computational Chemistry Studies on 1 Benzyl 3,4 Bis Chloromethyl Pyrrolidine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and orbital energies.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For this compound, a typical DFT calculation would employ a functional, such as B3LYP or ωB97XD, and a basis set, like 6-31G(d,p) or def2-TZVPP. rsc.orgnih.gov Such calculations can determine the molecule's optimized geometry, Mulliken or Natural Population Analysis (NPA) charges on each atom, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in related heterocyclic compounds, the distribution of electron density and the location of the HOMO and LUMO can indicate the most probable sites for nucleophilic or electrophilic attack. In a study on a benzyl-substituted indolin-2-one, DFT calculations revealed significant negative charges on heteroatoms, suggesting their role in intermolecular interactions. rsc.orgnih.gov
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory without empirical parameterization. While computationally more demanding, they can provide benchmark results for electronic structure and properties.
A hypothetical DFT study on this compound would likely show the nitrogen atom and the chlorine atoms as sites of high negative charge, while the carbon atoms bonded to them would be electropositive. The HOMO might be localized on the benzyl (B1604629) ring or the pyrrolidine (B122466) nitrogen, while the LUMO could be centered on the anti-bonding orbitals of the C-Cl bonds.
| Mulliken Charge on Cl | -0.20 e | Partial negative charges on the chlorine atoms. |
Conformational Landscape Analysis and Energy Minimization of Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly described as "envelope" and "twist" forms. nih.gov The specific conformation adopted by this compound will be influenced by the steric and electronic effects of its bulky benzyl and chloromethyl substituents.
Computational methods are essential for exploring the conformational landscape and identifying the most stable, low-energy conformers. This is typically achieved by:
Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles of the molecule (e.g., those within the pyrrolidine ring and the bonds to the substituents) and calculating the energy at each point.
Energy Minimization: Starting from various initial geometries, computational software can find the nearest local energy minimum on the PES.
For substituted pyrrolidines, the substituents can favor specific puckering modes. For example, in studies of 4-substituted prolines, it was found that the electronegativity and steric bulk of the substituent dictate whether the Cγ-endo or Cγ-exo envelope conformer is preferred. researchgate.net In (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol, the pyrrolidine ring was found to adopt a twisted envelope conformation. nih.gov It is likely that the two chloromethyl groups at the 3 and 4 positions of this compound would significantly influence the ring's pucker to minimize steric hindrance. The large benzyl group on the nitrogen atom will also have a profound effect on the ring's conformation and the orientation of the substituents.
Table 2: Possible Low-Energy Conformations of the Pyrrolidine Ring
| Conformation | Description | Relative Energy (Hypothetical) |
|---|---|---|
| Envelope (E) | One atom is out of the plane of the other four. For example, C3-endo or C4-exo. | Varies based on substituent positions. |
| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three. | Often an intermediate between envelope forms. |
The analysis would likely reveal a few low-energy conformers that are close in energy and may coexist in equilibrium at room temperature.
Reaction Mechanism Elucidation and Transition State Modeling for Key Transformations
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of this compound or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step.
For example, the synthesis of pyrrolidine rings often involves cycloaddition reactions or multi-component reactions. acs.orgnih.govnih.gov DFT calculations can be used to model these complex transformations. The process typically involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Finding the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to locate this structure, which represents the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction step. acs.org
For this compound, a key reaction would be the nucleophilic substitution of the chloromethyl groups. A computational study could model the reaction with a nucleophile, predicting whether the mechanism is S(_N)1 or S(_N)2 and calculating the activation energy. Such studies on similar systems have shown that DFT calculations can effectively predict reaction pathways and selectivity. beilstein-journals.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts ((\delta)) for both ¹H and ¹³C nuclei. nih.gov The calculated shifts are often scaled or compared with a reference compound (like TMS) to improve agreement with experimental values. For complex molecules, this can be crucial for assigning specific peaks in the NMR spectrum.
Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to peaks in an IR spectrum) is another standard output of quantum chemical calculations. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion (e.g., C-H stretch, C-N bend). This can aid in the interpretation of experimental IR and Raman spectra.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value (Scaled) | Experimental Value (Hypothetical) |
|---|---|---|
| ¹³C NMR (\delta) (C-Cl) | 48.5 ppm | 49.2 ppm |
| ¹H NMR (\delta) (CH₂-Cl) | 3.65 ppm | 3.70 ppm |
| IR Freq. (C-Cl stretch) | 750 cm⁻¹ | 745 cm⁻¹ |
| IR Freq. (C-N stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics is excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. easychair.org MD simulations use classical mechanics to model the movements of atoms over time, allowing for the study of dynamic processes.
For this compound, MD simulations could be used to:
Study Solvation: By placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO), MD can simulate how the solvent organizes around the solute. This provides insights into solubility and the role of the solvent in mediating interactions. easychair.org
Analyze Conformational Dynamics: MD simulations can explore the different conformations of the molecule over time, revealing the flexibility of the pyrrolidine ring and the benzyl group, and the transitions between different conformational states.
Investigate Intermolecular Interactions: If studying how the molecule might interact with a biological target or another chemical species, MD can simulate the binding process and analyze the stability of the resulting complex. nih.gov
The choice of force field (e.g., AMBER, CHARMM, OPLS) is crucial for the accuracy of MD simulations. These force fields are sets of parameters that define the potential energy of the system.
Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and materials science for creating mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. For a series of derivatives of this compound, a QSAR study could be performed to predict their properties without needing to synthesize and test each one.
The general workflow for a QSAR study is:
Data Set: A series of related compounds with known activities (e.g., reaction rates, binding affinities) is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed activity.
Validation: The model's predictive power is tested using an external set of compounds not used in the model building.
For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. beilstein-journals.org These methods use 3D grid-based fields (steric, electrostatic, hydrophobic, etc.) to represent the molecules and generate predictive models. The results are often visualized as contour maps, which highlight the regions in space where modifications to the molecule are likely to increase or decrease its activity.
Role of 1 Benzyl 3,4 Bis Chloromethyl Pyrrolidine As a Synthetic Platform and Advanced Chemical Synthon
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its rigid pyrrolidine (B122466) core, substituted with a protective benzyl (B1604629) group on the nitrogen and two reactive chloromethyl arms, allows for the construction of complex molecular architectures. The stereochemistry of the two chloromethyl groups, which can be cis or trans, provides a scaffold for creating stereochemically rich molecules. This compound's utility stems from the high reactivity of the primary alkyl chloride groups towards nucleophilic substitution, making it a key intermediate for accessing a wide array of more complex derivatives.
Advanced Analytical Techniques and Method Development for Research Scale Characterization
Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., Chiral HPLC, GC-MS, SFC)
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving its various stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both purity assessment and the separation of stereoisomers. nih.gov For a chiral molecule like 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine, which possesses at least two stereocenters (at C3 and C4), leading to the existence of diastereomers (cis and trans) and enantiomers, chiral HPLC is essential. heraldopenaccess.us The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose. chromatographyonline.com By exploiting subtle differences in the three-dimensional interactions between the enantiomers and the chiral phase, baseline separation can be achieved. nih.gov The choice between normal-phase and reversed-phase conditions depends on the compound's polarity, with adjustments to the mobile phase composition (e.g., mixtures of hexane/isopropanol or acetonitrile/water) used to optimize resolution. youtube.com A UV detector is commonly used for quantification. heraldopenaccess.us
Table 1: Example Parameters for Chiral HPLC Method Development
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantioseparation. |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (e.g., 80:20 v/v) | Elutes the compound; ratio is adjusted to optimize resolution and retention time. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis. |
| Column Temperature | 25 °C | Affects separation efficiency and selectivity. chromatographyonline.com |
| Detection | UV at 254 nm | Quantifies the analyte based on the absorbance of the benzyl (B1604629) chromophore. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity and confirming the identity of volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, which are then ionized and fragmented in the mass spectrometer. nih.gov The resulting fragmentation pattern is a chemical fingerprint that helps in structural elucidation. For this compound, characteristic fragmentation would be expected. The molecular ion peak would confirm the molecular weight. Key fragments would likely include the tropylium (B1234903) ion (m/z 91), a hallmark of benzyl groups, and fragments corresponding to the loss of chlorine (M-35) or a chloromethyl group (M-49). nih.govlibretexts.org
Table 2: Predicted Key Fragments in GC-MS Analysis
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Significance |
|---|---|---|
| 259/261/263 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound, showing isotopic pattern for two chlorines. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Characteristic fragment for a benzyl substituent. nih.gov |
| 224/226 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 210/212 | [M-CH₂Cl]⁺ | Loss of a chloromethyl group. |
| 168 | [M-C₇H₇]⁺ | Loss of the benzyl group. |
Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly efficient alternative to HPLC, particularly for chiral separations. selvita.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comchromatographyonline.com This results in lower viscosity and higher diffusivity, allowing for faster analyses and reduced consumption of organic solvents, making it a "greener" technique. selvita.comnih.gov The addition of a co-solvent, such as methanol (B129727) or ethanol (B145695), is used to modify the mobile phase polarity and achieve separation on chiral stationary phases, similar to those used in HPLC. mdpi.com SFC is highly effective for separating stereoisomers of various pharmaceuticals and has shown high success rates for resolving new psychoactive substances, demonstrating its versatility. mdpi.comchromatographyonline.com
Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds containing chromophores (light-absorbing groups). ufrgs.br In this compound, the benzyl group acts as a primary chromophore, absorbing UV light at a characteristic wavelength. researchgate.net To quantify the compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. While less selective than chromatography, as any impurity with a similar chromophore can interfere, it is a rapid method for concentration determination in purified samples. ajpaonline.com Derivative spectrophotometry can sometimes be used to resolve overlapping spectral bands and improve selectivity. ajpaonline.com
For spectrofluorometric analysis, a molecule must be fluorescent (i.e., absorb light at one wavelength and emit it at a longer wavelength). If this compound does not possess significant native fluorescence, it could be chemically modified with a fluorescent tag (a fluorophore). This derivatization would allow for highly sensitive and selective quantification, often at much lower concentrations than is possible with UV-Vis spectrophotometry. nih.gov
Table 3: Hypothetical Calibration Data for UV-Vis Spectrophotometric Analysis
| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |
|---|---|
| 5.0 | 0.152 |
| 10.0 | 0.305 |
| 15.0 | 0.455 |
| 20.0 | 0.608 |
| 25.0 | 0.751 |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a destructive but definitive technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and halogens in a pure sample. nih.gov This is crucial for validating the empirical formula of a newly synthesized compound. The procedure typically involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere, which converts the elements into simple gaseous products (CO₂, H₂O, N₂). exeteranalytical.co.uk The chlorine content is determined by converting it to hydrogen chloride (HCl) during combustion, which is then absorbed and quantified, often by titration or ion chromatography. exeteranalytical.co.ukdtic.milanalytik-jena.com The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For small molecules, a match within ±0.4% is generally considered confirmation of stoichiometric purity. nih.gov
Table 4: Elemental Analysis for this compound (Formula: C₁₃H₁₇Cl₂N)
| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation |
|---|---|---|---|
| Carbon (C) | 59.99% | 60.15% | +0.16% |
| Hydrogen (H) | 6.59% | 6.48% | -0.11% |
| Nitrogen (N) | 5.38% | 5.45% | +0.07% |
| Chlorine (Cl) | 27.25% | 27.09% | -0.16% |
Determination of Enantiomeric Excess and Diastereomeric Ratios
For a chiral compound like this compound, determining the composition of its stereoisomers is critical.
Diastereomeric Ratio (d.r.): The ratio of diastereomers (e.g., cis vs. trans isomers) in a mixture can often be determined directly by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Since diastereomers have different physical properties, they are expected to have distinct chemical shifts and/or coupling constants in the NMR spectrum. nih.govresearchgate.net By integrating the signals unique to each diastereomer, their relative proportion in the mixture can be accurately calculated. researchgate.net Chromatographic methods like GC or HPLC can also be used to separate and quantify diastereomers.
Enantiomeric Excess (e.e.): Enantiomeric excess quantifies the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. The most reliable and widely used method for determining e.e. is chiral HPLC. heraldopenaccess.usumn.edu After achieving separation of the enantiomers, the e.e. is calculated from the areas of their respective peaks in the chromatogram. The formula is:
e.e. (%) = ( |Peak Area₁ – Peak Area₂| / (Peak Area₁ + Peak Area₂) ) × 100
An e.e. of 100% indicates an enantiomerically pure sample, while an e.e. of 0% indicates a racemic mixture (a 50:50 mix of both enantiomers). heraldopenaccess.us Other techniques for e.e. determination include chiral SFC and methods based on chiroptical detectors like circular dichroism (CD). uma.esresearchgate.net
Table 5: Example Calculation of Enantiomeric Excess from Chiral HPLC Data
| Stereoisomer | Retention Time (min) | Peak Area |
|---|---|---|
| Enantiomer 1 (e.g., 3R,4R) | 12.5 | 975,000 |
| Enantiomer 2 (e.g., 3S,4S) | 14.2 | 25,000 |
| Total Area | 1,000,000 | |
| Enantiomeric Excess (e.e.) | ((975,000 - 25,000) / 1,000,000) * 100 = 95% |
Future Research Directions and Interdisciplinary Prospects for 1 Benzyl 3,4 Bis Chloromethyl Pyrrolidine
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Photochemistry, Electrochemistry)
Modern synthetic chemistry is increasingly moving towards sustainable and efficient methods that operate under mild conditions. Photochemistry and electrochemistry offer powerful alternatives to traditional thermal reactions, often enabling unique reactivity and selectivity.
Future research could investigate the electrochemical behavior of 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine. Electrochemical methods have been successfully applied to other functionalized pyrrolidines for transformations like Shono-type oxidations, which convert pyrrolidines into valuable pyrrolidinones under mild conditions using cost-effective electrodes. organic-chemistry.orgacs.org Investigations could explore the selective oxidation of the pyrrolidine (B122466) nitrogen or other positions on the ring, potentially leading to new lactam derivatives. organic-chemistry.org Furthermore, electrochemical approaches can generate N-centered radicals from amines, which can participate in cyclization reactions. chemistryviews.org Applying such techniques to this compound could initiate novel intramolecular reactions or polymerizations. Electroreductive cyclization, a green and efficient method for creating heterocyclic amines, could also be explored to understand the compound's reductive stability and potential for forming new ring systems. nih.gov
Photochemical methods also present an intriguing frontier. The use of photoredox catalysis, for instance, could unlock new reaction pathways. Research could focus on whether the chloromethyl groups can be activated under photochemical conditions to form radicals, leading to novel carbon-carbon or carbon-heteroatom bond formations that are inaccessible through traditional thermal methods.
A comparison of potential electrochemical approaches is outlined below:
| Electrochemical Method | Potential Application to this compound | Potential Product Class | Key Advantages |
| Aminoxyl-Mediated Oxidation | Selective oxidation of the pyrrolidine ring | Pyrrolidinone derivatives | High selectivity, mild conditions, functional group compatibility organic-chemistry.orgacs.org |
| N-Centered Radical Generation | Intramolecular cyclization or intermolecular addition reactions | Novel polycyclic or functionalized pyrrolidines | Avoids harsh chemical oxidants, scalable, can be used in continuous flow chemistryviews.org |
| Electroreductive Cyclization | Investigation of reductive cleavage and subsequent bond formation | Complex heterocyclic systems | Green and efficient, eliminates toxic reagents, single-step synthesis nih.gov |
Integration into Automated Synthesis and High-Throughput Experimentation
High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid execution and analysis of a multitude of reactions in parallel. acs.orgchemrxiv.orgacs.org The bifunctional nature of this compound makes it an ideal candidate for integration into HTE workflows to generate large libraries of new chemical entities.
The two chloromethyl groups can serve as anchor points for nucleophilic substitution with a wide array of reactants. An automated synthesis platform could be programmed to react this compound with a diverse set of nucleophiles (e.g., amines, thiols, phenols, carboxylates) in a multi-well plate format. nih.govresearchgate.net This would allow for the rapid creation of hundreds or even thousands of distinct pyrrolidine derivatives. nih.govyoutube.com Subsequent HTE screening could then evaluate these new compounds for specific properties, dramatically accelerating the discovery process in fields like medicinal chemistry or materials science. youtube.com
The evolution of automated "assembly-line" synthesis, which allows for iterative bond formation with high stereochemical control, could also be applied. bris.ac.uk this compound could serve as a core scaffold onto which complex side chains are built in a stepwise, automated fashion, enabling access to molecules of a complexity that would be challenging to produce manually. bris.ac.uk
A hypothetical HTE reaction array could be designed as follows:
| Well | Reactant 1 | Reactant 2 (Nucleophile) | Potential Product Feature |
| A1 | This compound | Morpholine | Bis-morpholinyl derivative |
| A2 | This compound | Sodium Azide | Bis-azido derivative |
| A3 | This compound | Thiophenol | Bis-phenylthio derivative |
| A4 | This compound | Piperazine | Cross-linked oligomer/polymer |
| ... | ... | ... | ... |
| H12 | This compound | Indole | Bis-indolylalkyl derivative |
Development of New Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby streamlining experimental efforts. indianabiosciences.orgnih.gov For a molecule like this compound, with multiple reactive sites, computational modeling is invaluable for predicting outcomes and guiding synthetic strategy.
Future research could focus on developing specialized computational models to predict the reactivity of this scaffold. Using methods like Density Functional Theory (DFT), it would be possible to calculate the activation energies for nucleophilic substitution at the chloromethyl groups. researchgate.net This could predict whether a stepwise or concerted double substitution is more likely with different nucleophiles and under various conditions. Such models could also predict potential side reactions, such as elimination or rearrangement.
Furthermore, these computational tools can predict key molecular properties of the resulting derivatives. researchgate.net By modeling parameters like molecular geometry, charge distribution, and steric hindrance, researchers can pre-screen virtual libraries of compounds (generated conceptually from the HTE approach in 8.2) for desired characteristics, such as binding affinity to a biological target or specific material properties. indianabiosciences.org This predictive power significantly narrows the field of candidates for actual synthesis, saving time and resources.
Potential in Advanced Functional Material Design and Innovation
The pyrrolidine ring is a valuable scaffold in medicinal chemistry and is increasingly recognized for its utility in materials science. nih.govnih.gov The defined stereochemistry and rigid, non-planar structure of the pyrrolidine ring can impart unique three-dimensional properties to larger molecules and polymers. researchgate.net
This compound is well-suited to serve as a building block or cross-linking agent for advanced functional materials. The two chloromethyl groups provide handles for polymerization reactions. For example, reaction with diamines or dithiols could lead to the formation of novel polyamides or polythioethers. The incorporation of the benzyl-pyrrolidine moiety into the polymer backbone could confer specific properties such as increased thermal stability, altered solubility, or chiral recognition capabilities.
Its potential use as a scaffold for creating unique chemical structures is also significant. mdpi.com The rigid pyrrolidine core can be used to control the spatial orientation of functional groups attached via the chloromethyl positions, leading to the design of novel ligands for catalysis, molecular sensors, or building blocks for metal-organic frameworks (MOFs).
Synergistic Research with Computational and Data Science Approaches for Chemical Discovery
The ultimate future direction lies in the synergy between the aforementioned areas, driven by data science and machine learning (ML). youtube.com The large, high-quality datasets generated from HTE campaigns (Section 8.2) are ideal for training ML algorithms. chemrxiv.org
A synergistic workflow could be envisioned where HTE is used to rapidly synthesize a library of hundreds of derivatives from this compound. The properties of these derivatives are measured and, along with the reaction conditions, are fed into an ML model. This model can then learn the complex relationships between chemical structure and function.
This trained algorithm could then predict the properties of a much larger, virtual library of compounds that have not yet been made. indianabiosciences.org It could identify novel candidates with optimized characteristics, which can then be prioritized for synthesis. This "closed-loop" or "self-driving lab" approach, where AI guides experimental design, represents a paradigm shift in chemical discovery. youtube.com It moves beyond serendipity and traditional one-at-a-time experimentation toward a data-driven, predictive, and highly efficient model for innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine, and what factors influence reaction yield?
- Methodological Answer : The compound is synthesized via reductive amination starting from L-tartaric acid. Benzylamine is condensed with L-tartaric acid derivatives, followed by reduction using NaBH4–BF3·Et2O to introduce the benzyl group and chloromethyl substituents. Key factors include solvent choice (e.g., anhydrous THF), temperature control (0–5°C during reduction), and stoichiometric ratios of NaBH4 to substrate to minimize side reactions. Crystallization in ethanol/water mixtures improves purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for structural confirmation, providing bond lengths (e.g., C–C = 0.003 Å accuracy) and stereochemistry. Complementary methods include:
- NMR : and NMR to verify benzyl and chloromethyl group integration.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (193.24 g/mol).
- Melting Point Analysis : Consistency with literature values (e.g., 95°C) .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact. Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of chloromethyl groups. Avoid exposure to moisture or strong bases, which may trigger elimination reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its utility in asymmetric catalysis?
- Methodological Answer : The (3S,4S) configuration enables its use as a precursor for chiral phosphine ligands (e.g., DEGphos). Researchers must optimize enantiomeric excess (ee) by controlling reaction conditions during ligand synthesis (e.g., Rh-catalyzed hydrogenation at 50°C under 4 atm H2). Stereochemical mismatches between ligand and substrate can reduce catalytic efficiency, requiring DFT studies to predict optimal configurations .
Q. What strategies resolve contradictions in catalytic performance data when using derivatives of this compound?
- Methodological Answer : Conflicting data (e.g., variable turnover numbers in hydrogenation) often stem from impurities in ligand synthesis or solvent effects. Systematic approaches include:
- Purity Analysis : HPLC or GC-MS to quantify ligand impurities.
- Solvent Screening : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- Kinetic Profiling : Monitor reaction rates under standardized conditions to isolate variables .
Q. How can computational modeling guide the design of novel derivatives for medicinal chemistry applications?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities of derivatives to target proteins (e.g., kinases). Focus on modifying chloromethyl groups to enhance solubility (e.g., replacing Cl with –OH) while retaining pyrrolidine ring rigidity. Validate predictions with in vitro assays (IC50 measurements) .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
- Methodological Answer : Scaling poses risks of exothermic reactions during chloromethylation. Mitigation strategies:
- Flow Chemistry : Use microreactors to control heat dissipation.
- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation.
- Quenching Protocols : Gradual addition of reagents to maintain ≤30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
